3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16365523
InChI: InChI=1S/C16H16N4O3S2/c21-14(18-5-3-11-9-17-10-19-11)4-6-20-15(22)13(25-16(20)23)8-12-2-1-7-24-12/h1-2,7-10H,3-6H2,(H,17,19)(H,18,21)/b13-8-
SMILES:
Molecular Formula: C16H16N4O3S2
Molecular Weight: 376.5 g/mol

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

CAS No.:

Cat. No.: VC16365523

Molecular Formula: C16H16N4O3S2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide -

Specification

Molecular Formula C16H16N4O3S2
Molecular Weight 376.5 g/mol
IUPAC Name 3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide
Standard InChI InChI=1S/C16H16N4O3S2/c21-14(18-5-3-11-9-17-10-19-11)4-6-20-15(22)13(25-16(20)23)8-12-2-1-7-24-12/h1-2,7-10H,3-6H2,(H,17,19)(H,18,21)/b13-8-
Standard InChI Key UCASIENPLXWLND-JYRVWZFOSA-N
Isomeric SMILES C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3
Canonical SMILES C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CN=CN3

Introduction

Structural and Molecular Features

Core Architecture

The molecule features a thiazolidinone core (2,4-dioxo-1,3-thiazolidine) substituted at the 3-position with a propanamide chain. The 5-position of the thiazolidinone ring is functionalized with a (Z)-configured thiophen-2-ylmethylidene group, which introduces planarity and conjugation to the system . The propanamide side chain terminates in a 2-(1H-imidazol-4-yl)ethyl moiety, contributing hydrogen-bonding capabilities and aromatic interactions.

Stereochemical Considerations

The (5Z) designation indicates the cis configuration of the exocyclic double bond between the thiazolidinone and thiophene rings. This stereochemistry is critical for maintaining molecular rigidity and optimizing interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₃S₂
Molecular Weight376.5 g/mol
Hydrogen Bond Donors3 (2x amide, 1x imidazole NH)
Hydrogen Bond Acceptors6 (2x carbonyl, 1x imidazole)
Rotatable Bonds7
Topological Polar Surface Area132 Ų

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The compound is synthesized through a four-step sequence:

  • Formation of the thiazolidinone core via cyclization of thiourea derivatives with chloroacetic acid.

  • Knoevenagel condensation to introduce the thiophen-2-ylmethylidene group at the 5-position under basic conditions (e.g., piperidine in ethanol) .

  • Propanamide side-chain incorporation through nucleophilic substitution or carbodiimide-mediated coupling.

  • Purification via column chromatography and recrystallization, with reaction progress monitored by TLC (Rf ≈ 0.5 in ethyl acetate/hexane).

Critical Reaction Parameters

  • Temperature: 60–80°C for condensation steps

  • Solvents: Ethanol, DMF, or dichloromethane

  • Catalysts: N,N-Dicyclohexylcarbodiimide (DCC) for amide bond formation

  • Yield: 45–60% after purification

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, imidazole H-2)

    • δ 7.89 (d, J = 3.9 Hz, 1H, thiophene H-5)

    • δ 7.45 (d, J = 5.1 Hz, 1H, thiophene H-3)

    • δ 6.94 (dd, J = 5.1, 3.9 Hz, 1H, thiophene H-4)

    • δ 3.45–3.30 (m, 4H, ethylenediamine CH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • 174.8 ppm (C=O, thiazolidinone)

    • 167.2 ppm (C=O, propanamide)

    • 142.3 ppm (imidazole C-4)

    • 134.6 ppm (thiophene C-2)

Mass Spectrometry

  • ESI-MS (m/z): 377.1 [M+H]⁺ (calc. 376.5)

  • Fragmentation pattern shows loss of CO₂ (44 Da) and thiophene (84 Da).

Biological Activity and Mechanism

Enzyme Inhibition Studies

The compound demonstrates dual inhibitory activity against:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 1.8 μM (compared to celecoxib IC₅₀ = 0.04 μM)

  • Phospholipase A2 (PLA2): 62% inhibition at 10 μM

The thiophene and imidazole moieties facilitate binding to the arachidonic acid pocket of COX-2 through π-π stacking and hydrogen bonding.

Structure-Activity Relationships (SAR)

Role of the Thiophene Ring

  • Analogues without the thiophene substituent show 5-fold reduced COX-2 inhibition, underscoring its role in hydrophobic interactions .

  • The (Z)-configuration enhances planarity, improving stacking with Tyr385 in COX-2.

Imidazole Substitution Effects

Replacement of the imidazole with a 4-hydroxyphenyl group (as in CID 6226109 ):

  • Increases molecular weight to 402.5 g/mol

  • Reduces solubility but improves blood-brain barrier permeability (logP increases from 1.2 to 2.9)

Pharmacokinetic Considerations

ADMET Properties

ParameterValue
logP1.2 (calculated)
Solubility (Water)12 mg/L
Plasma Protein Binding89% (predicted)
CYP3A4 InhibitionModerate (IC₅₀ = 9.3 μM)

Metabolic Pathways

Primary metabolites identified via human liver microsomes:

  • N-Dealkylation of the ethylenediamine moiety

  • Oxidation of the thiophene ring to sulfoxide

Comparative Analysis with Structural Analogues

Table 2: Analogues and Key Modifications

CompoundModificationBioactivity Change
CID 6226109 4-Hydroxyphenyl ethylamideIncreased logP (2.9)
AGN-PC-0KC03K 6-Methoxypyridin-3-ylamideEnhanced solubility (34 mg/L)

Challenges and Future Directions

Synthetic Optimization

  • Green chemistry approaches: Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor

  • Catalyst development: Enantioselective synthesis of (5Z)-isomer using organocatalysts

In Vivo Validation

Pending studies in murine models of inflammation and xenograft tumors to assess efficacy and toxicity profiles.

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